TSPC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

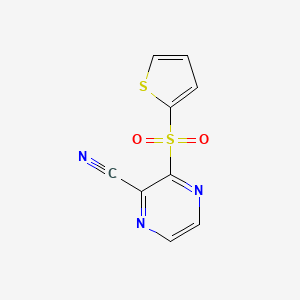

C9H5N3O2S2 |

|---|---|

Molecular Weight |

251.3 g/mol |

IUPAC Name |

3-thiophen-2-ylsulfonylpyrazine-2-carbonitrile |

InChI |

InChI=1S/C9H5N3O2S2/c10-6-7-9(12-4-3-11-7)16(13,14)8-2-1-5-15-8/h1-5H |

InChI Key |

HGCFMGDVMNCLNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)C2=NC=CN=C2C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Photochemical Properties of Tetrasulfophthalocyanine (TSPC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrasulfophthalocyanine (TSPC), a water-soluble derivative of phthalocyanine, and its metallated analogs have garnered significant attention in the scientific community, particularly for their applications in photodynamic therapy (PDT). Their robust photochemical and photophysical properties, including strong absorption in the therapeutic window of light, efficient generation of cytotoxic reactive oxygen species (ROS), and good water solubility, make them promising candidates for photosensitizers in the treatment of cancer and other diseases. This technical guide provides a comprehensive overview of the core photochemical properties of metal-free this compound and its common metallated derivatives, namely Zinc Tetrasulfophthalocyanine (Znthis compound) and Aluminum Tetrasulfophthalocyanine (Althis compound). The quantitative data are summarized for easy comparison, and detailed experimental methodologies are provided.

Core Photochemical Properties

The photochemical behavior of this compound is governed by the electronic transitions within its macrocyclic structure. Upon absorption of light, the molecule is promoted to an excited singlet state (S₁), from which it can undergo several de-excitation pathways: fluorescence (radiative decay back to the ground state, S₀), non-radiative decay, or intersystem crossing (ISC) to a long-lived triplet state (T₁). It is this triplet state that is primarily responsible for the photosensitizing activity of this compound, as it can transfer its energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), a key cytotoxic agent in PDT.

Quantitative Photophysical and Photochemical Data

The following tables summarize the key photochemical parameters for metal-free this compound (H₂this compound), Znthis compound, and Althis compound. The data has been compiled from various scientific sources to provide a comparative overview. It is important to note that these values can be influenced by experimental conditions such as solvent, pH, and aggregation state.

| Compound | Solvent | Q-band λmax (nm) | Molar Extinction Coefficient (ε) at Q-band (M⁻¹cm⁻¹) |

| H₂this compound | DMSO | ~668, ~698 | Not widely reported |

| Znthis compound | Water | ~674 | ~2.8 x 10⁵[1] |

| DMSO | ~678 | Not widely reported | |

| Althis compound | Water | ~675 | Not widely reported |

| DMSO | ~673 | Not widely reported |

Table 1: Spectroscopic Absorption Properties of this compound Derivatives. The Q-band represents the lowest energy π-π* transition and is the primary absorption band utilized for photoactivation in PDT.

| Compound | Solvent | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) |

| H₂this compound | DMSO | ~690 | ~0.07 | ~4.7 |

| Znthis compound | Water | ~680 | ~0.15 | ~3.5 |

| DMSO | ~684 | ~0.20 | ~4.1 | |

| Althis compound | Water | ~681 | ~0.25 | ~4.5 |

| DMSO | ~680 | ~0.36 | ~5.0 |

Table 2: Fluorescence Properties of this compound Derivatives. Fluorescence is a competing pathway to intersystem crossing and, therefore, a lower fluorescence quantum yield can sometimes indicate a higher potential for singlet oxygen generation.

| Compound | Solvent | Triplet Quantum Yield (ΦT) | Triplet Lifetime (τT) (µs) | Singlet Oxygen Quantum Yield (ΦΔ) |

| H₂this compound | DMSO | ~0.40 | ~300 | ~0.20 |

| Znthis compound | Water | ~0.57 | ~250 | ~0.48 |

| DMF | Not widely reported | Not widely reported | 0.456 | |

| DMSO | ~0.65 | ~350 | ~0.56 | |

| Althis compound | Water | ~0.40 | ~200 | ~0.34 |

| DMSO | ~0.40 | ~250 (7-11)[2] | ~0.35 |

Table 3: Triplet State and Singlet Oxygen Generation Properties of this compound Derivatives. The triplet quantum yield and lifetime are critical parameters that directly influence the efficiency of singlet oxygen production.

Signaling Pathways and Experimental Workflows

Jablonski Diagram for this compound Photophysical Processes

The photophysical processes of this compound can be visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.

Caption: Jablonski diagram illustrating the photophysical pathways of this compound.

Mechanism of Type II Photosensitization

This compound primarily functions as a Type II photosensitizer. This process involves the transfer of energy from the excited triplet state of the photosensitizer to ground-state molecular oxygen, resulting in the formation of singlet oxygen.

Caption: Simplified workflow of Type II photosensitization by this compound.

Experimental Protocols

Measurement of Singlet Oxygen Quantum Yield (ΦΔ)

A common indirect method for determining the singlet oxygen quantum yield involves the use of a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF), which is irreversibly consumed by singlet oxygen.

Caption: Workflow for singlet oxygen quantum yield measurement using DPBF.

Methodology:

-

Solution Preparation: Prepare solutions of the this compound derivative and DPBF in the desired solvent (e.g., DMSO, water). A standard photosensitizer with a known ΦΔ in the same solvent is also prepared.

-

Spectroscopic Measurement: The absorbance of the this compound solution at the excitation wavelength is adjusted to be optically matched with the standard. The initial absorbance of DPBF at its maximum (~415 nm) is recorded.

-

Photolysis: The solution containing this compound and DPBF is irradiated with a monochromatic light source corresponding to the Q-band of the this compound. The decrease in DPBF absorbance is monitored over time.

-

Calculation: The singlet oxygen quantum yield is calculated using the following equation: ΦΔ(sample) = ΦΔ(std) * (k(sample) / k(std)) * (I(std) / I(sample)) where ΦΔ is the singlet oxygen quantum yield, k is the rate of DPBF degradation, and I is the rate of light absorption.

Measurement of Fluorescence Lifetime (τF)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to determine the fluorescence lifetime of a molecule.

Caption: Schematic workflow of a TCSPC experiment.

Methodology:

-

Excitation: A sample of the this compound derivative is excited by a high-repetition-rate pulsed laser or LED.

-

Photon Detection: Single photons emitted from the sample are detected by a sensitive photodetector (e.g., a photomultiplier tube).

-

Timing: The time difference between the excitation pulse and the detection of the emitted photon is precisely measured for a large number of events.

-

Histogram Formation: A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay profile of the sample.

-

Lifetime Calculation: The fluorescence lifetime (τF) is determined by fitting the decay curve to an exponential function. For this compound, a multi-exponential decay model may be necessary to account for different species in solution (e.g., monomers, aggregates).

Conclusion

This technical guide provides a foundational understanding of the key photochemical properties of this compound and its important metallated derivatives, Znthis compound and Althis compound. The presented quantitative data, along with the illustrative diagrams of the underlying photophysical processes and experimental workflows, serve as a valuable resource for researchers and professionals in the fields of photochemistry, materials science, and drug development. The efficient singlet oxygen generation and favorable spectroscopic properties of these compounds underscore their potential as effective photosensitizers for photodynamic therapy and other light-driven applications. Further research focusing on optimizing their delivery and targeting will continue to unlock their full therapeutic potential.

References

An In-depth Technical Guide to the Synthesis and Characterization of Novel Thiazolo[5,4-d]pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel derivatives based on the thiazolo[5,4-d]pyrimidine scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential as antitumor, antimicrobial, and anti-inflammatory agents, as well as modulators of adenosine receptors.[1][2]

Synthesis of Thiazolo[5,4-d]pyrimidine Derivatives

The construction of the thiazolo[5,4-d]pyrimidine core can be achieved through several synthetic routes, primarily involving the annelation of a pyrimidine ring onto a thiazole precursor or vice versa.

Synthesis from Pyrimidine Precursors

A common and effective method involves utilizing 5-aminopyrimidine derivatives. For instance, 5-amino-4,6-dichloropyrimidine can be treated with isothiocyanates to yield 2-amino-7-chlorothiazolo[5,4-d]pyrimidines.[3] Another approach starts from 6-chloro-5-nitropyrimidine, which can be reacted with sodium polysulfide and carbon disulfide in a one-step synthesis to obtain thiazolo[5,4-d]pyrimindine-2-thiol.[4]

Synthesis from Thiazole Precursors

Alternatively, the synthesis can commence from a substituted 5-aminothiazole. The presence of functional groups such as cyano, carboxamide, or ester moieties at the C4 position of the thiazole ring facilitates the annelation of the pyrimidine ring, leading to the formation of the fused heterocyclic scaffold.[3]

A generalized synthetic workflow for obtaining diverse thiazolo[5,4-d]pyrimidine derivatives is depicted below.

Caption: Generalized workflow for the synthesis of thiazolo[5,4-d]pyrimidine derivatives.

Characterization of Novel Derivatives

The structural elucidation and purity assessment of newly synthesized thiazolo[5,4-d]pyrimidine derivatives are performed using a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for determining the chemical structure, including the position of substituents on the heterocyclic core.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR helps in identifying the presence of specific functional groups within the molecule.

-

Single-Crystal X-ray Diffraction : This technique provides unambiguous confirmation of the molecular structure and stereochemistry in the solid state.[5]

Table 1: Representative Characterization Data for a 7-amino-2-arylmethyl-5-substituted-thiazolo[5,4-d]pyrimidine Derivative

| Technique | Parameter | Observed Value |

| ¹H NMR | Chemical Shift (δ) | 7.5-8.5 ppm (aromatic protons), 7.2 ppm (NH₂), 4.2 ppm (CH₂) |

| ¹³C NMR | Chemical Shift (δ) | 160-170 ppm (C=N), 115-150 ppm (aromatic carbons), 40 ppm (CH₂) |

| HRMS (ESI) | m/z [M+H]⁺ | Calculated: 350.1234; Found: 350.1238 |

| FT-IR | Wavenumber (cm⁻¹) | 3300-3400 (N-H stretch), 1620 (C=N stretch), 1580 (aromatic C=C) |

Biological Activity and Signaling Pathways

Thiazolo[5,4-d]pyrimidine derivatives have been shown to interact with various biological targets, leading to diverse pharmacological effects.

Adenosine Receptor Antagonism

Several novel 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives have been synthesized and evaluated for their affinity at human adenosine receptors (A₁, A₂A, A₂B, and A₃).[1][6] Certain derivatives exhibit nanomolar and even subnanomolar binding affinities for the A₁ and A₂A adenosine receptors.[1][6] For example, the 2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative (compound 18 in the cited study) showed high affinity with Kᵢ values of 1.9 nM for hA₁ and 0.06 nM for hA₂A.[1][6] Antagonism of these receptors is a promising strategy for the treatment of depression and other neurological disorders.

Caption: Antagonism of the A₂A adenosine receptor signaling pathway by a TSPC derivative.

Antiproliferative Activity

A series of thiazolo[5,4-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activities against several human cancer cell lines.[2] Structure-activity relationship studies have shown that many of these compounds exhibit good inhibitory effects. For instance, compound 7i from the cited study demonstrated potent inhibition against human gastric cancer cells MGC-803 and HGC-27 with IC₅₀ values of 4.64 and 5.07 μM, respectively.[2] This compound also showed selectivity between cancerous and normal cells, indicating its potential as a template for designing new anticancer agents.[2] The antiproliferative effects could be mediated through the inhibition of signaling pathways crucial for cancer cell growth and survival, such as the PI3K/AKT/mTOR pathway.

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by an antiproliferative this compound derivative.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of scientific findings.[7][8]

General Protocol for Synthesis of 2-Amino-7-chloro-thiazolo[5,4-d]pyrimidines

-

Reaction Setup : To a solution of 5-amino-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., anhydrous acetonitrile), add the corresponding isothiocyanate (1.1 eq).

-

Reaction Conditions : Stir the reaction mixture at room temperature or under reflux for a specified period (e.g., 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purification : Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 2-amino-7-chlorothiazolo[5,4-d]pyrimidine derivative.

Protocol for In Vitro Antiproliferative Assay (MTT Assay)

-

Cell Seeding : Seed human cancer cells (e.g., MGC-803) into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment : Treat the cells with various concentrations of the synthesized thiazolo[5,4-d]pyrimidine derivatives for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition : After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis : Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol for Adenosine Receptor Binding Assay

-

Membrane Preparation : Prepare cell membranes from cell lines stably expressing the human adenosine receptor subtypes (e.g., CHO or HEK293 cells).

-

Binding Reaction : In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]CGS 21680 for A₂A) and various concentrations of the test compounds in an appropriate assay buffer.

-

Incubation : Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 90 minutes) to reach equilibrium.

-

Separation : Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting : Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis : Analyze the data using non-linear regression to determine the Kᵢ (inhibitory constant) values for the test compounds.

References

- 1. Design and synthesis of novel thiazolo[5,4-d]pyrimidine derivatives with high affinity for both the adenosine a1 and a2a receptors, and efficacy in animal models of depression [pubblicazioni.unicam.it]

- 2. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bsphs.org [bsphs.org]

- 4. researchgate.net [researchgate.net]

- 5. Tetraptycene derivatives: synthesis, structure and their self-assemblies in solid state - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chapter 15 Experimental protocols | Lab Handbook [ccmorey.github.io]

- 8. A guideline for reporting experimental protocols in life sciences - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of the Solvent Environment on the Aggregation Behavior of Tetrasulfonated Phthalocyanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aggregation behavior of tetrasulfonated phthalocyanine (TSPC) in various solvent systems. Understanding and controlling the aggregation of this compound is critical for its application in diverse fields, particularly in drug development as a photosensitizer in photodynamic therapy (PDT). This document details the underlying principles of this compound aggregation, presents available quantitative data, outlines experimental protocols for characterization, and visualizes key processes and pathways.

Introduction to this compound Aggregation

Tetrasulfonated phthalocyanines are large, planar aromatic macrocycles that exhibit a strong tendency to self-associate, or aggregate, in solution. This aggregation is primarily driven by attractive van der Waals forces and π-π stacking interactions between the phthalocyanine rings. The nature and extent of aggregation are highly dependent on the surrounding solvent environment, including solvent polarity, ionic strength, and the presence of additives.

The aggregation state of this compound is of paramount importance as it significantly influences its photophysical and photochemical properties. In monomeric form, this compound is typically highly fluorescent and an efficient generator of singlet oxygen, a key cytotoxic agent in PDT. Upon aggregation, both fluorescence and singlet oxygen generation are often quenched, which can reduce therapeutic efficacy. The aggregation process can lead to the formation of different types of assemblies, most notably H-aggregates (face-to-face stacking) and J-aggregates (edge-to-edge stacking), each with distinct spectroscopic signatures. H-aggregates typically exhibit a blue-shift in their absorption spectrum compared to the monomer, while J-aggregates show a red-shift.

Quantitative Analysis of this compound Aggregation

Table 1: Aggregation Parameters of this compound Derivatives in Different Solvents

| Compound | Solvent System | Method | Parameter | Value | Reference |

| Cobalt (II) this compound | Methanol-Water Mixtures | UV-Vis Spectroscopy | Dimerization Constant (KD) | Varies with methanol concentration | [1] |

| Copper (II) this compound | Benzene | ESR & UV-Vis Spectroscopy | Dimerization Constant (Keq) | (1.58 ± 0.09) x 104 M-1 | [2] |

| Copper (II) this compound | Tetrahydrofuran (THF) | ESR & UV-Vis Spectroscopy | Dimerization Constant (Keq) | (1.41 ± 0.50) x 102 M-1 | [2] |

Note: The dimerization constant for Cothis compound in methanol-water solutions was observed to be curved, indicating a non-zero heat capacity for dimerization[1].

Table 2: Spectroscopic Properties of this compound and its Aggregates

| Species | Solvent/Condition | Absorption Maxima (Q-band) | Spectroscopic Shift | Reference |

| Monomeric PcTS | DMSO | ~650-700 nm (two sharp bands) | - | [3] |

| Aggregated PcTS | Aqueous Buffer | ~600 nm (broad band) | Blue-shift (H-aggregation) | [3] |

| Monomeric SiPc-NH2 | DMF | ~670 nm | - | [4] |

| J-aggregated SiPc-NH2 | Water | ~700 nm | Red-shift | [4] |

| Monomeric FePc | THF, CHCl3, CH2Cl2 | ~682 nm | - | [5] |

| Dimeric/Aggregated FePc | DMF | ~662 nm | Blue-shift (H-aggregation) | [5] |

Table 3: Hydrodynamic Size of Phthalocyanine Aggregates

| Phthalocyanine Derivative | Solvent/Condition | Technique | Hydrodynamic Radius/Size | Reference |

| H2Pc-OPhA3 | Water (pH 7.6) | DLS & TEM | 500 nm | [4] |

| H2Pc-OPhA3 | Water (pH 4.6) | DLS & TEM | 80 nm | [4] |

| ZnPcHexOH | Water | DLS & SEM | 50 nm | [4] |

| ZnPcPF | Neutral Aqueous Solution | DLS | 55 nm | [4] |

Experimental Protocols for Studying this compound Aggregation

A variety of analytical techniques can be employed to characterize the aggregation of this compound in solution. Below are detailed methodologies for three key experimental approaches.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for monitoring this compound aggregation by observing changes in the Q-band, the most intense absorption band in the visible region.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a solvent known to favor the monomeric form, such as dimethyl sulfoxide (DMSO).

-

Working Solutions: Prepare a series of dilutions of the this compound stock solution in the solvent system of interest. Concentrations typically range from 10-7 to 10-4 M[5].

-

Spectra Acquisition: Record the UV-Vis absorption spectrum for each concentration using a spectrophotometer, typically scanning from 400 to 800 nm. Use the corresponding solvent as a blank.

-

Data Analysis:

-

Identify the absorption maximum (λmax) of the Q-band for the most dilute solution, which is assumed to be predominantly monomeric.

-

Observe any shifts in λmax and changes in the shape of the Q-band as the concentration increases. A blue-shift is indicative of H-aggregation, while a red-shift suggests J-aggregation.

-

The appearance of an isosbestic point, a wavelength at which the molar absorptivity remains constant, suggests a two-state equilibrium (e.g., monomer-dimer)[6].

-

The dimerization constant (KD) can be calculated by analyzing the concentration-dependent changes in absorbance at the monomer and dimer absorption maxima.

-

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a suspension, providing information on the hydrodynamic radius of this compound aggregates.

Methodology:

-

Sample Preparation:

-

Prepare this compound solutions in the desired solvent at a concentration where aggregation is expected.

-

The solvent must be of high purity and filtered to remove any dust particles that could interfere with the measurement.

-

The sample should be visually clear or slightly hazy. Highly turbid solutions may cause multiple scattering, leading to inaccurate results[7].

-

-

Instrument Setup:

-

Set the laser wavelength, scattering angle (commonly 90° or 173°), and temperature. The temperature should be stable and accurately known as it affects the solvent viscosity.

-

-

Measurement:

-

Place the sample cuvette in the DLS instrument.

-

Allow the sample to equilibrate to the set temperature.

-

Perform multiple measurements to ensure reproducibility.

-

-

Data Analysis:

-

The instrument's software will analyze the fluctuations in scattered light intensity to generate a correlation function.

-

From the correlation function, the diffusion coefficient of the particles is calculated.

-

The Stokes-Einstein equation is then used to determine the hydrodynamic diameter of the aggregates.

-

The polydispersity index (PDI) provides an indication of the width of the size distribution.

-

Fluorescence Spectroscopy and Quenching

Fluorescence spectroscopy is highly sensitive to the local environment of the this compound molecule. Aggregation typically leads to fluorescence quenching.

Methodology:

-

Sample Preparation: Prepare a series of this compound solutions with varying concentrations in the solvent of interest.

-

Fluorescence Spectra:

-

Record the fluorescence emission spectrum for each concentration, using an excitation wavelength corresponding to the Q-band absorption maximum of the monomer.

-

A decrease in fluorescence intensity with increasing concentration is indicative of aggregation-caused quenching.

-

-

Fluorescence Quenching Experiment (with an external quencher):

-

Prepare a this compound solution at a concentration where it is predominantly monomeric.

-

Add increasing concentrations of a known quencher (e.g., iodide ions).

-

Measure the fluorescence intensity at each quencher concentration.

-

Plot the ratio of the initial fluorescence intensity (I0) to the intensity in the presence of the quencher (I) against the quencher concentration (Stern-Volmer plot).

-

Repeat the experiment with a this compound solution under conditions that promote aggregation. A change in the Stern-Volmer constant can provide information about the accessibility of the this compound molecules to the quencher, and thus the degree of aggregation.

-

Impact of this compound Aggregation on Cellular Signaling in Photodynamic Therapy

In the context of photodynamic therapy, the aggregation state of this compound can profoundly impact its therapeutic efficacy by influencing cellular uptake and the subsequent induction of cell death pathways.

Monomeric this compound is generally considered to be the most photoactive species, efficiently generating reactive oxygen species (ROS), primarily singlet oxygen (1O2), upon light activation. These ROS can damage cellular components, leading to apoptosis or necrosis. Aggregation can reduce the quantum yield of singlet oxygen generation, thereby diminishing the photodynamic effect.

Furthermore, the size and surface properties of this compound aggregates can affect their interaction with the cell membrane and their mechanism of cellular uptake. While some studies suggest that smaller, monomeric photosensitizers may be more readily taken up by cells, other reports indicate that nano-sized aggregates can also be internalized, potentially through endocytic pathways[4]. The subcellular localization of the photosensitizer is also a critical determinant of the PDT outcome. Localization in sensitive organelles such as mitochondria or the endoplasmic reticulum can trigger specific cell death signaling cascades. The aggregation state can influence this subcellular distribution.

Conclusion

The aggregation behavior of this compound in different solvents is a complex phenomenon with significant implications for its application, particularly in photodynamic therapy. This guide has summarized the key factors influencing this compound aggregation, presented available quantitative data on aggregation constants, spectral shifts, and aggregate sizes, and provided detailed experimental protocols for characterization. The interplay between solvent properties and the resulting aggregation state underscores the importance of careful formulation design to optimize the therapeutic potential of this compound. Further research is warranted to generate a more comprehensive quantitative dataset of this compound aggregation in a wider array of solvent systems to facilitate the rational design of this compound-based therapeutics.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. Phthalocyanine aggregates in the photodynamic therapy: dogmas, controversies, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. connectsci.au [connectsci.au]

- 7. research.colostate.edu [research.colostate.edu]

An In-depth Technical Guide to the Electronic Absorption Spectra of Metal-Tetrasulfophthalocyanine Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic absorption spectra of metal-tetrasulfophthalocyanine (M-TSPC) complexes, compounds of significant interest in fields ranging from photodynamic therapy to catalysis. This document details the synthesis and spectroscopic characterization of these complexes, offering standardized experimental protocols and a compilation of essential spectral data.

Introduction to Metal-Tetrasulfophthalocyanine Complexes

Metal-tetrasulfophthalocyanines (M-TSPCs) are a class of water-soluble derivatives of metallophthalocyanines. The central metal ion is coordinated to the four inner nitrogen atoms of the phthalocyanine macrocycle, a large aromatic ring system. The peripheral sulfonate groups impart aqueous solubility, a critical property for their biological and catalytic applications. The electronic structure of the phthalocyanine ring gives rise to intense absorptions in the visible and near-ultraviolet regions of the electromagnetic spectrum, which are highly sensitive to the nature of the central metal ion, the solvent environment, and the aggregation state of the complex.

The characteristic electronic absorption spectrum of an M-TSPC complex is dominated by two main features: the Q-band and the B-band (or Soret band).

-

Q-band: This intense absorption, typically found in the 600-700 nm region, arises from the π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the phthalocyanine macrocycle. The position and intensity of the Q-band are particularly sensitive to the central metal ion and aggregation.

-

B-band (Soret band): Located in the near-UV region (around 300-400 nm), the B-band originates from deeper π-π* transitions.

The aggregation of M-TSPC molecules in solution, particularly in aqueous media, is a common phenomenon that significantly alters their electronic absorption spectra. Aggregation typically leads to a blue-shift and broadening of the Q-band, which can impact the efficiency of applications such as photodynamic therapy.

Synthesis and Purification of M-TSPC Complexes

A generalized protocol for the synthesis of M-TSPC complexes is provided below, based on common methods reported in the literature. This procedure can be adapted for various divalent and trivalent metal ions.

Experimental Protocol: Synthesis of Metal-Tetrasulfophthalocyanine (M-TSPC)

Materials:

-

4-Sulfophthalic acid

-

Urea

-

Ammonium molybdate (catalyst)

-

Metal salt (e.g., CoCl₂, Zn(OAc)₂, CuCl₂, FeCl₃)

-

Ammonium chloride

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Mixture Preparation: In a round-bottom flask, thoroughly mix 4-sulfophthalic acid, urea (in large excess, e.g., 10-15 equivalents), the desired metal salt (0.25-0.30 equivalents), and a catalytic amount of ammonium molybdate.

-

Heating: Heat the mixture to a high temperature (typically 180-220 °C) for a period of 4-6 hours. The reaction mixture will become a dark-colored, viscous liquid.

-

Isolation of the Crude Product: After cooling to room temperature, the solid mass is ground into a fine powder. The crude product is then washed sequentially with hot deionized water and ethanol to remove unreacted starting materials and byproducts.

-

Purification:

-

Acid-Base Treatment: The crude product is first boiled in a dilute HCl solution (e.g., 1 M) to remove any free metal ions. The solid is then collected by filtration and washed with deionized water until the filtrate is neutral. Subsequently, the product is treated with a dilute NaOH solution to form the sodium salt of the sulfonated phthalocyanine, which is more soluble in water. The solution is filtered to remove any insoluble impurities.

-

Precipitation: The M-TSPC is precipitated from the alkaline solution by the addition of ethanol or by acidification with HCl.

-

Dialysis: For applications requiring high purity, the dissolved M-TSPC can be dialyzed against deionized water to remove any remaining small molecule impurities.

-

-

Drying: The final purified M-TSPC product is dried in a vacuum oven.

Note: The specific reaction conditions (temperature, time, and purification steps) may need to be optimized for each specific metal-TSPC complex.

Electronic Absorption Spectroscopy of M-TSPC Complexes

The electronic absorption spectra of M-TSPC complexes are typically recorded using a UV-Vis spectrophotometer. The following protocol outlines the standard procedure for acquiring these spectra and for studying the aggregation behavior of the complexes.

Experimental Protocol: UV-Vis Spectroscopic Analysis

Instrumentation:

-

Double-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solvent Selection: Deionized water is the most common solvent for M-TSPC complexes. For studies of solvent effects, other polar solvents can be used.

-

Sample Preparation: Prepare a stock solution of the M-TSPC complex of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent. A series of dilutions are then made from the stock solution to the desired concentrations for analysis (typically in the range of 10⁻⁶ to 10⁻⁵ M).

-

Spectral Acquisition:

-

Record a baseline spectrum of the solvent using two matched quartz cuvettes.

-

Record the absorption spectrum of each M-TSPC solution over a wavelength range of at least 250 nm to 800 nm.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) for the Q-band and B-band.

-

Calculate the molar extinction coefficient (ε) at each λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

-

Aggregation Studies:

The aggregation of M-TSPC complexes can be studied by monitoring the changes in the UV-Vis spectrum as a function of concentration, temperature, or the addition of salts or organic co-solvents. A deviation from the Beer-Lambert law (a non-linear relationship between absorbance and concentration) is a strong indication of aggregation.

Quantitative Spectral Data of M-TSPC Complexes

The following table summarizes the electronic absorption spectral data for several common M-TSPC complexes in aqueous solution. It is important to note that the exact λmax and ε values can be influenced by factors such as pH and the presence of electrolytes.

| Central Metal Ion | B-band λmax (nm) | B-band ε (M⁻¹cm⁻¹) | Q-band λmax (nm) | Q-band ε (M⁻¹cm⁻¹) | Solvent |

| Co(II) | ~330 | ~4.5 x 10⁴ | ~625, ~665 | ~2.0 x 10⁴, ~5.0 x 10⁴ | Water |

| Zn(II) | ~345 | ~6.0 x 10⁴ | ~675 | ~1.5 x 10⁵ | Water |

| Cu(II) | ~335 | ~5.0 x 10⁴ | ~610, ~675 | ~2.5 x 10⁴, ~6.0 x 10⁴ | Water |

| Fe(III) | ~340 | Not readily available | ~635, ~680 | Not readily available | Water |

Note: The Q-band of some M-TSPC complexes, such as Co(II)-TSPC and Cu(II)-TSPC, can show splitting due to aggregation or reduced symmetry.

Applications and Underlying Mechanisms

M-TSPC complexes have garnered significant attention for their potential in various applications, most notably in photodynamic therapy (PDT) for cancer treatment and as catalysts in oxidation reactions.

5.1. Photodynamic Therapy (PDT)

In PDT, a photosensitizer, such as an M-TSPC complex, is administered and accumulates in tumor tissue. Subsequent irradiation with light of a specific wavelength excites the photosensitizer, leading to the generation of cytotoxic reactive oxygen species (ROS) that induce tumor cell death.

The mechanism of ROS generation in PDT can proceed through two main pathways, as illustrated in the following diagram:

Caption: Mechanism of Photodynamic Therapy (PDT).

5.2. Catalytic Oxidation

M-TSPC complexes are effective catalysts for the oxidation of various organic substrates, such as phenols and thiols. The central metal ion plays a crucial role in the catalytic cycle, often by facilitating the activation of molecular oxygen or other oxidants. A simplified workflow for a typical catalytic oxidation experiment is shown below.

Caption: Experimental Workflow for Catalytic Oxidation.

Conclusion

The electronic absorption spectra of metal-tetrasulfophthalocyanine complexes provide a wealth of information regarding their electronic structure, aggregation behavior, and suitability for various applications. This guide has outlined the fundamental principles of their spectroscopy, provided standardized protocols for their synthesis and characterization, and presented key spectral data. The unique photophysical and catalytic properties of M-TSPC complexes, rooted in their distinct electronic transitions, continue to make them a fascinating and valuable class of compounds for researchers in chemistry, biology, and medicine.

A Technical Guide to Singlet Oxygen Quantum Yields of Tetra-Substituted Phthalocyanine Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the singlet oxygen quantum yields (ΦΔ) of various tetra-substituted phthalocyanine (TSPC) compounds, which are of significant interest in the field of photodynamic therapy (PDT). This document offers a compilation of quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate research and development in this area.

Introduction to Singlet Oxygen and Phthalocyanines in Photodynamic Therapy

Photodynamic therapy is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce cell death, primarily through the generation of cytotoxic reactive oxygen species (ROS). Among these, singlet oxygen (¹O₂) is considered the major cytotoxic agent in Type II PDT. The efficiency of a photosensitizer in generating singlet oxygen is quantified by its singlet oxygen quantum yield (ΦΔ), which is the ratio of the number of singlet oxygen molecules generated to the number of photons absorbed by the photosensitizer.

Tetra-substituted phthalocyanines (TSPCs) are a class of second-generation photosensitizers that exhibit strong absorption in the red and near-infrared regions of the electromagnetic spectrum, allowing for deeper tissue penetration of light. Their photophysical and photochemical properties can be fine-tuned by modifying the central metal atom and the peripheral and axial substituents, making them highly versatile for PDT applications. An accurate determination of the ΦΔ of this compound compounds is crucial for evaluating their potential as effective PDT agents.

Quantitative Data: Singlet Oxygen Quantum Yields of this compound Compounds

The singlet oxygen quantum yield of this compound compounds is influenced by several factors, including the nature of the central metal ion, the type and position of peripheral and axial substituents, and the solvent environment. The following tables summarize the reported ΦΔ values for a variety of this compound derivatives.

| Central Metal | Substituents | Solvent | ΦΔ | Reference Compound |

| Aluminum (Al) | ||||

| Al | Tetra-4-sulfophthalocyanine | Aqueous Buffer (pH 7.4) | 0.22 ± 0.03 | - |

| Al | Sulfonated (avg. 3 sulfo groups) | Aqueous Buffer (pH 7.4) | 0.42 ± 0.06 | - |

| Al | Sulfonated (avg. 2 sulfo groups) | Aqueous Buffer (pH 7.4) | 0.01 (aggregated), 0.15 ± 0.02 (with Triton X-100) | - |

| Al | Sulfonated | DMSO | 0.38 ± 0.05 | - |

| Silicon (Si) | ||||

| Si | Axially di-substituted with Schiff-base ligands (Si1a) | - | 0.43 | - |

| Si | Axially di-substituted with quaternized Schiff-base ligands (Q-Si1a) | - | 0.94 | - |

| Si | Axially di-substituted with S-Si1a | - | 0.58 | - |

| Si | Axially di-substituted with B-Sia1 | - | 0.49 | - |

| Si | Axially substituted with 4-diphenylamino-1,1'-biphenyl-4-ol groups | - | ~0.20 | Unsubstituted Si(IV)Pc (ΦΔ = 0.15) |

| Si | Axially substituted with quaternized 4-diphenylamino-1,1'-biphenyl-4-ol groups | Water | 0.26 | - |

| Si | Octaphenoxyphthalocyanines with various axial ligands | DMSO | 0.15 - 0.20 | - |

| Zinc (Zn) | ||||

| Zn | Unsubstituted | DMSO | 0.67 | - |

| Zn | Unsubstituted | DMF | 0.56 | - |

| Zn | Tetra-sulfonated | - | > GaPTS > AlPTS ≈ H₂PTS > CoPTS | - |

| Zn | Tetra [bis(4-fluorophenyl)-methoxy]-substituted | DMSO | 0.76 | Unsubstituted ZnPc (ΦΔ = 0.67) |

| Zn | Tetra [bis(4-fluorophenyl)-methoxy]-substituted | DMF | 0.70 | Unsubstituted ZnPc (ΦΔ = 0.56) |

| Zn | Peripherally tetra 4-(3-morpholinophenoxy) substituted | DMSO | 0.52 | - |

| Zn | Sulfonated | DMSO | 0.68 ± 0.10 | - |

| Zn | Non-peripherally octakis-(2-azidoethoxy) substituted | DMSO | 0.83 | Unsubstituted ZnPc |

| Other Metals & Metal-Free | ||||

| Metal-Free (H₂) | Sulfonated | DMSO | 0.11 ± 0.02 | - |

| Magnesium (Mg) | Sulfonated | DMSO | 0.19 ± 0.03 | - |

| Gadolinium (Gd) | Sulfonated | DMSO | 0.37 ± 0.05 | - |

| Indium (In) | Peripherally tetra-substituted with benzodioxane groups | DMSO | 0.76 | - |

| Lead (Pb) | Peripherally tetra 4-(3-morpholinophenoxy) substituted | DMSO | 0.41 | - |

Experimental Protocols: Determination of Singlet Oxygen Quantum Yield

The most common method for determining the singlet oxygen quantum yield of photosensitizers is the indirect method, which involves monitoring the photo-oxidation of a singlet oxygen scavenger. 1,3-Diphenylisobenzofuran (DPBF) is a widely used scavenger due to its high reactivity with singlet oxygen and the distinct change in its absorption spectrum upon oxidation.

Principle

The determination of ΦΔ is typically performed using a relative method, where the rate of photo-oxidation of the scavenger in the presence of the sample photosensitizer is compared to that of a reference photosensitizer with a known ΦΔ value under identical experimental conditions. The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation:

ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)

where:

-

ΦΔ_ref is the singlet oxygen quantum yield of the reference photosensitizer.

-

k_sample and k_ref are the first-order rate constants of the scavenger's degradation for the sample and reference, respectively.

-

I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference photosensitizers, respectively.

Materials and Equipment

-

Photosensitizers: Sample this compound compound and a reference standard (e.g., unsubstituted Zinc Phthalocyanine (ZnPc) in DMSO, ΦΔ = 0.67).

-

Singlet Oxygen Scavenger: 1,3-Diphenylisobenzofuran (DPBF).

-

Solvent: Spectroscopic grade solvent in which both the photosensitizer and DPBF are soluble (e.g., DMSO, DMF).

-

Spectrophotometer: UV-Vis spectrophotometer capable of time-scan measurements.

-

Light Source: Monochromatic light source with a wavelength corresponding to the Q-band absorption of the photosensitizer (e.g., laser or a lamp with a monochromator).

-

Cuvettes: Quartz cuvettes (1 cm path length).

-

Magnetic Stirrer.

Step-by-Step Procedure

-

Solution Preparation:

-

Prepare stock solutions of the sample this compound, the reference photosensitizer, and DPBF in the chosen solvent. All solutions should be prepared in the dark to prevent premature degradation of the photosensitizer and DPBF.

-

Prepare the experimental solutions by mixing the photosensitizer (sample or reference) and DPBF in a quartz cuvette. The final concentration of the photosensitizer should be adjusted to have an absorbance in the range of 0.1-0.2 at the excitation wavelength to avoid inner filter effects. The typical concentration of DPBF is around 3 x 10⁻⁵ M.

-

-

Spectrophotometric Measurement:

-

Place the cuvette in the spectrophotometer and record the initial absorption spectrum. The absorption of DPBF is typically monitored at its maximum absorbance wavelength (around 415-417 nm in DMSO/DMF).

-

-

Irradiation:

-

Irradiate the solution with the monochromatic light source at the Q-band absorption maximum of the photosensitizer. The solution should be continuously stirred during irradiation.

-

Irradiation should be performed for short time intervals.

-

-

Data Acquisition:

-

After each irradiation interval, record the absorption spectrum of the solution.

-

Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength.

-

Ensure that the Q-band of the photosensitizer does not change significantly during the experiment, indicating that the photosensitizer itself is not degrading.

-

-

Data Analysis:

-

Plot the natural logarithm of the DPBF absorbance (ln(A)) versus the irradiation time.

-

The slope of the linear fit of this plot gives the apparent first-order rate constant (k) for the degradation of DPBF.

-

Calculate the rate of light absorption (I_abs) for both the sample and the reference.

-

Use the equation mentioned in the "Principle" section to calculate the singlet oxygen quantum yield of the sample this compound.

-

Visualizations: Signaling Pathways and Experimental Workflow

Photodynamic Therapy (PDT) Signaling Pathway

The following diagram illustrates the key events in photodynamic therapy initiated by a this compound photosensitizer, leading to apoptosis.

Caption: Mechanism of Type II Photodynamic Therapy using this compound photosensitizers.

Experimental Workflow for Singlet Oxygen Quantum Yield Determination

The following diagram outlines the experimental workflow for determining the singlet oxygen quantum yield using the indirect chemical trapping method.

Caption: Workflow for ΦΔ determination using the DPBF method.

Conclusion

This technical guide provides a centralized resource for understanding and evaluating the singlet oxygen quantum yields of this compound compounds. The compiled data, detailed experimental protocols, and clear visualizations are intended to support researchers and drug development professionals in the rational design and selection of novel photosensitizers for photodynamic therapy. The accurate determination of ΦΔ remains a critical step in the preclinical evaluation of these promising therapeutic agents.

The Advent of Soluble Phthalocyanines: A Technical History of Tetra-Substituted Analogs

An in-depth guide for researchers, scientists, and drug development professionals on the history, discovery, and synthesis of tetra-substituted phthalocyanines, a class of compounds that transformed the landscape of porphyrinoid chemistry.

Executive Summary

The serendipitous discovery of phthalocyanine in the early 20th century unveiled a molecule of immense thermal and chemical stability, yet its utility was hampered by profound insolubility in common organic solvents. This technical guide chronicles the pivotal moments in the history and discovery of tetra-substituted phthalocyanines, a development that unlocked the vast potential of the phthalocyanine macrocycle for a wide array of applications, from advanced materials to photodynamic therapy. We will delve into the key scientific milestones, the evolution of synthetic methodologies, and the experimental protocols that defined this field. Quantitative data are summarized in structured tables for comparative analysis, and key conceptual and experimental workflows are visualized through detailed diagrams.

From an Insoluble Curiosity to a Tunable Platform: A Historical Perspective

The story of phthalocyanines begins with accidental observations of intensely colored blue substances. In 1907, an unidentified blue compound, now recognized as a phthalocyanine, was first reported.[1] However, it was the serendipitous discoveries of copper phthalocyanine in 1927 by Swiss researchers and iron phthalocyanine in the same year at Scottish Dyes (later ICI) that marked the true beginning of phthalocyanine chemistry.[1] Sir Patrick Linstead's characterization of the chemical and structural properties of iron phthalocyanine in 1934 laid the foundational understanding of this robust macrocycle.[1]

The primary limitation of these early phthalocyanines was their extreme insolubility, largely confining their use to pigments and dyes.[2] The drive to overcome this solubility issue and to modulate the electronic properties of the phthalocyanine core for broader applications spurred the investigation into peripherally substituted analogs. The introduction of substituents onto the benzene rings of the isoindole units proved to be the key.

A significant breakthrough came with the synthesis of the first soluble phthalocyanine derivatives. Among the earliest successes was the preparation of 2,9(10),16(17),23(24)-tetrakis(trimethylsilyl)-phthalocyanines from 4-trimethylsilylphthalic anhydride and 4-trimethylsilylphthalonitrile.[1] Another pivotal development was the synthesis of tetra- and octa-substituted phthalocyanines with trifluoromethyl groups in the late 1970s by Yagupol'skii and his team, which also exhibited improved solubility.[3] The introduction of bulky groups, such as the widely used tert-butyl group, dramatically increased solubility in a range of common organic solvents, making these compounds far more amenable to solution-phase studies and applications.[4]

A major challenge in the synthesis of tetra-substituted phthalocyanines from 4-substituted phthalonitriles is the formation of a mixture of four positional isomers (C_4h_, D_2h_, C_2v_, and C_s_). This isomerism complicates purification and characterization. Consequently, the development of regioselective synthetic methods to obtain single isomers became a critical area of research, with pioneers like Clifford C. Leznoff making seminal contributions.[3][5] His work in the 1980s demonstrated pathways to synthesize isomerically pure 2,9,16,23-tetrasubstituted phthalocyanines, a significant step towards understanding the structure-property relationships in these molecules.[3]

The Isomer Challenge in Tetra-Substituted Phthalocyanine Synthesis

The standard synthesis of peripherally tetra-substituted phthalocyanines involves the cyclotetramerization of a 4-substituted phthalonitrile. This process typically leads to a statistical mixture of four constitutional isomers, as depicted below. The separation of these isomers is often challenging, making the development of regioselective syntheses a key focus of modern phthalocyanine chemistry.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of tetra-substituted phthalocyanines primarily relies on the cyclotetramerization of substituted phthalic acid derivatives, most commonly phthalonitriles. The choice of substituents, reaction conditions, and the presence of a metal template significantly influence the outcome of the synthesis.

Synthesis of Zinc(II) 2,9(10),16(17),23(24)-Tetra-tert-butylphthalocyanine

This is one of the most common and well-studied soluble phthalocyanines. The bulky tert-butyl groups enhance solubility in many organic solvents.

Experimental Protocol:

-

Reactants: A mixture of 4-tert-butylphthalonitrile (1.0 g, 5.43 mmol), anhydrous zinc acetate (Zn(OAc)₂, 0.10 g, 0.54 mmol), and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2-3 drops) in 5 mL of a high-boiling solvent such as pentanol or N,N-dimethylaminoethanol (DMAE) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[6][7]

-

Reaction: The mixture is heated to reflux (typically 130-160°C) under an inert atmosphere (e.g., nitrogen or argon) for 3 to 8 hours.[6][7] The progress of the reaction is indicated by a color change to a deep green or blue.

-

Work-up: After cooling to room temperature, the reaction mixture is poured into methanol or a mixture of methanol and water. The resulting precipitate is collected by filtration.

-

Purification: The crude product is washed sequentially with water, dilute acid (e.g., 1M HCl) to remove excess metal salts, water, and finally with methanol or ethanol to remove unreacted starting materials and byproducts.[6] Further purification can be achieved by column chromatography on silica gel using a solvent system such as toluene or a mixture of toluene and hexane.

Regioselective Synthesis of 2,9,16,23-Tetra-substituted Phthalocyanines

Achieving isomerically pure tetra-substituted phthalocyanines requires more sophisticated synthetic strategies. One of the early successful approaches developed by Leznoff and coworkers involves the use of a polymer support or specific precursor chemistry to direct the cyclotetramerization. A more recent approach utilizes sterically demanding groups to control the regioselectivity.

Experimental Protocol (Conceptual Outline based on Leznoff's work):

-

Precursor Synthesis: A 4-substituted phthalonitrile is converted to a more reactive intermediate, such as a 1,3-diiminoisoindoline derivative.

-

Controlled Condensation: The condensation of this intermediate is carried out under specific conditions (e.g., low temperature) that favor the formation of the C_4h_ symmetric isomer.[3] In some methods, one of the precursors is attached to a solid support to control the orientation of the reacting molecules.

-

Metal Insertion: The metal-free phthalocyanine is then treated with a metal salt to yield the desired metallophthalocyanine.

-

Purification: Purification often involves extensive chromatography to isolate the desired isomer from any other isomers that may have formed.

Quantitative Data Summary

The introduction of substituents has a predictable effect on the spectroscopic properties of phthalocyanines. Electron-donating groups generally cause a red-shift (bathochromic shift) of the Q-band in the UV-Vis spectrum, while electron-withdrawing groups cause a blue-shift (hypsochromic shift). The yields of the reactions can vary significantly depending on the specific substituents and reaction conditions.

Table 1: Synthesis Yields of Selected Tetra-substituted Phthalocyanines

| Phthalocyanine Derivative | Metal | Synthetic Method | Yield (%) | Reference |

| 2,9(10),16(17),23(24)-Tetra-tert-butyl-Pc | Co | DBU in DMAE | 62 | [6] |

| 2,9(10),16(17),23(24)-Tetra-tert-butyl-Pc | Cu | DBU in DMAE | 58 | [6] |

| 2,9(10),16(17),23(24)-Tetra-tert-butyl-Pc | Zn | DBU in DMAE | 49 | [6] |

| 2,9,16,23-Tetrachloro-Pc | Zn | Microwave, solvent-free | 75-92 | [8] |

| 1,8,15,22-Tetraiodo-Pc | Co | Modified Sandmeyer reaction | 93 | [9] |

Table 2: Spectroscopic Data for Selected Tetra-substituted Phthalocyanines

| Phthalocyanine Derivative | Metal | Solvent | Q-band λ_max_ (nm) | Key ¹H NMR Signals (δ, ppm) | Reference |

| 2,9(10),16(17),23(24)-Tetra-tert-butyl-Pc | Zn | THF | 672, 606 | 9.38-9.16 (aromatic), 1.76 (t-Bu) | [6] |

| 2,9(10),16(17),23(24)-Tetranitro-Pc | Zn | THF | 687, 641 | Not reported | [10] |

| 2,9(10),16(17),23(24)-Tetraamino-Pc | Zn | DMSO | 715, 643 | Not reported | [10] |

| 1,8,15,22-Tetrakis(3-pentyloxy)-Pc | Pb | Not specified | Not specified | Inequivalent methyl protons | [11] |

| 2,9,16,23-Tetraphenyl-Pc | Metal-free | Not specified | Not specified | Not reported | [12] |

Characterization Workflow

The characterization of newly synthesized tetra-substituted phthalocyanines follows a standard workflow to confirm the structure, purity, and properties of the compound.

Conclusion and Future Outlook

The development of tetra-substituted phthalocyanines marked a turning point in the history of this remarkable class of molecules. By overcoming the inherent insolubility of the parent macrocycle, chemists opened the door to a vast range of applications in materials science, catalysis, and medicine. The journey from the first soluble derivatives to the sophisticated regioselective synthesis of single isomers showcases the ingenuity and perseverance of the scientific community. As research continues, the focus will undoubtedly be on the design of even more complex and functionalized tetra-substituted phthalocyanines with tailored properties for specific applications, from next-generation photosensitizers for targeted cancer therapy to advanced components for molecular electronics and solar energy conversion. The legacy of the early pioneers in this field continues to inspire new discoveries and innovations.

References

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Syntheses and Functional Properties of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetra-substituted phthalocyanines bearing thiazolidine derivatives: synthesis, anticancer activity on different cancer cell lines, and molecular docking studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2,9,16,23-TETRA-TERT-BUTYL-29H,31H-PHTHALOCYANINE synthesis - chemicalbook [chemicalbook.com]

- 12. Substance Registry Services | US EPA [cdxapps.epa.gov]

The Dawn of Adaptive Materials: A Technical Guide to Tunable, Stimuli-Responsive, and Programmable Matter

For Immediate Release

Researchers, scientists, and professionals in drug development are increasingly turning to a revolutionary class of materials that can adapt to their environment and be programmed for specific functions. This in-depth technical guide explores the core principles, applications, and experimental foundations of Tunable, Stimuli-Responsive, and Programmable Chambers (TSPCs), a field poised to redefine materials science and its applications, from targeted drug delivery to soft robotics.

At the heart of this innovation are materials engineered to exhibit significant changes in their physical or chemical properties in response to external triggers. These stimuli can range from temperature and pH to light and electromagnetic fields, allowing for unprecedented control over material behavior. This guide provides a comprehensive overview of the key material systems, their quantitative response characteristics, and the detailed experimental protocols necessary for their synthesis and analysis.

Core Concepts and Applications

Stimuli-responsive materials are broadly categorized by the type of trigger they respond to. Thermo-responsive polymers, for instance, exhibit a lower critical solution temperature (LCST) at which they undergo a phase transition from a soluble to an insoluble state. This property is extensively harnessed in drug delivery systems, where a change in body temperature can trigger the release of a therapeutic agent at a specific site. Similarly, pH-responsive hydrogels can swell or shrink in response to changes in acidity, making them ideal for targeted release in the varying pH environments of the human body, such as the gastrointestinal tract.

Programmable materials take this concept a step further, allowing for the pre-design of complex, multi-step responses. By combining different stimuli-responsive components or by structuring materials at the micro- and nanoscale, researchers can create materials that perform logical operations, mimicking the function of computer circuits. These "smart" materials have the potential to revolutionize fields like diagnostics, where they can be designed to respond to a specific combination of biomarkers, and soft robotics, where they can enable machines to adapt their shape and stiffness on demand.

Quantitative Data Summary

A critical aspect of designing and utilizing these advanced materials is a thorough understanding of their quantitative response to stimuli. The following tables summarize key performance metrics for various classes of stimuli-responsive and programmable materials.

Table 1: Lower Critical Solution Temperature (LCST) of Common Thermo-Responsive Polymers

| Polymer | LCST (°C) |

| Poly(N-isopropylacrylamide) (PNIPAAm) | ~32 |

| Poly(N,N-diethylacrylamide) (PDEAAm) | 25-35 |

| Poly(N-vinylcaprolactam) (PVCL) | 32-38 |

| Poly(2-oxazoline)s | 38-65 |

| Poly(methyl vinyl ether) (PMVE) | ~37 |

Table 2: Swelling Ratios of Representative pH-Sensitive Hydrogels

| Hydrogel Composition | pH | Swelling Ratio (Q) |

| Poly(acrylic acid) (PAA) | 2.0 | 5 |

| 7.4 | 100 | |

| Chitosan/Poly(vinyl alcohol) (CS/PVA) | 2.0 | 15 |

| 7.4 | 4 | |

| Hyaluronic Acid/Acrylic Acid | 1.2 | ~20 |

| 7.4 | ~80 |

Table 3: Mechanical Properties of Selected Programmable Materials

| Material | Stimulus | Young's Modulus (Initial) | Young's Modulus (Final) |

| Shape Memory Polymer (Epoxy-based) | Temperature (above Tg) | 1.5 GPa | 20 MPa |

| Liquid Crystal Elastomer (LCE) | Light (UV) | 1 MPa | 10 MPa |

| Magnetorheological Elastomer | Magnetic Field | 0.5 MPa | 5 MPa |

Key Experimental Protocols

The successful application of tunable, stimuli-responsive, and programmable materials relies on precise and reproducible experimental procedures. Below are detailed methodologies for the synthesis and characterization of two widely used classes of these materials.

Protocol 1: Synthesis of Thermo-Responsive Poly(N-isopropylacrylamide) (PNIPAAm) Hydrogel

Materials:

-

N-isopropylacrylamide (NIPAAm) monomer

-

N,N'-methylenebis(acrylamide) (BIS) as cross-linker

-

Ammonium persulfate (APS) as initiator

-

N,N,N',N'-tetramethylethylenediamine (TEMED) as accelerator

-

Phosphate-buffered saline (PBS)

Procedure:

-

Dissolve NIPAAm and BIS in PBS in a flask.

-

Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

-

Add APS to the solution and stir until dissolved.

-

Add TEMED to initiate the polymerization reaction.

-

Pour the solution into a mold and allow it to polymerize at room temperature for 24 hours.

-

After polymerization, immerse the resulting hydrogel in deionized water to remove unreacted monomers and initiators, changing the water frequently for 48 hours.

Protocol 2: Characterization of pH-Responsive Hydrogel Swelling

Materials:

-

Synthesized pH-responsive hydrogel

-

Buffer solutions of varying pH (e.g., pH 2.0, 7.4)

-

Analytical balance

Procedure:

-

Cut a small, precisely weighed piece of the dry hydrogel (Wd).

-

Immerse the hydrogel sample in a buffer solution of a specific pH.

-

At regular time intervals, remove the hydrogel from the buffer, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).

-

Continue this process until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.

-

Calculate the swelling ratio (Q) using the formula: Q = (Ws - Wd) / Wd.

-

Repeat the experiment with buffer solutions of different pH values to determine the pH-dependent swelling behavior.

Visualizing Workflows and Logical Relationships

To better understand the complex processes and relationships within the field of stimuli-responsive and programmable materials, the following diagrams have been generated using the DOT language.

The continued development of tunable, stimuli-responsive, and programmable materials holds immense promise for a wide range of scientific and technological advancements. This guide serves as a foundational resource for researchers and professionals seeking to harness the potential of these adaptive materials in their respective fields.

An In-Depth Technical Guide to the Interaction of Tetrasulfonated Phthalocyanine (TSPC) with Biological Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular interactions between tetrasulfonated phthalocyanines (TSPCs) and biological membranes, a critical aspect of their application in photodynamic therapy (PDT). The document details the mechanisms of membrane association, subsequent cellular uptake, and the induction of apoptotic signaling pathways upon photoactivation. Key experimental protocols are outlined to facilitate further research, and quantitative data from various studies are summarized for comparative analysis. The guide also includes visualizations of pertinent biological pathways and experimental workflows to provide a clear and concise understanding of the subject matter.

Introduction

Tetrasulfonated phthalocyanines (TSPCs) are second-generation photosensitizers characterized by their strong absorption in the red and near-infrared regions of the electromagnetic spectrum, efficient generation of cytotoxic reactive oxygen species (ROS), and favorable pharmacokinetic properties. Their interaction with biological membranes is the initial and pivotal step that dictates their cellular localization, photodynamic efficacy, and the ultimate therapeutic outcome. This guide delves into the core principles of TSPC-membrane interactions, providing a technical resource for researchers in the fields of PDT, drug delivery, and cell biology.

Mechanisms of this compound Interaction with Biological Membranes

The interaction of TSPCs with cellular membranes is a multifaceted process governed by a combination of electrostatic and hydrophobic forces, as well as the specific composition of both the photosensitizer and the membrane.

2.1. Physicochemical Properties Influencing Interaction:

-

Sulfonation Pattern: The number and position of sulfonate groups on the phthalocyanine ring significantly influence its hydrophilicity and aggregation state in aqueous environments. Less sulfonated derivatives, being more lipophilic, tend to show higher affinity for lipid bilayers.

-

Central Metal Ion: The metal ion coordinated within the phthalocyanine macrocycle can influence the molecule's electronic properties and its potential to interact with specific membrane components, such as the phosphate groups of phospholipids.

-

Membrane Composition: The lipid and protein composition of the biological membrane, including the presence of cholesterol-rich domains like lipid rafts, can create preferential sites for this compound accumulation. While direct interaction with lipid rafts has not been definitively demonstrated for this compound, these domains are known to be critical in cellular signaling, making them a plausible site of action.

2.2. Cellular Localization:

Upon administration, TSPCs initially bind to the plasma membrane. Subsequent internalization can occur through various endocytic pathways. Intracellularly, TSPCs have been observed to localize in several organelles, including:

-

Endoplasmic Reticulum

-

Lysosomes

-

Mitochondria

-

Golgi Apparatus

The subcellular localization is a critical determinant of the primary targets of photodamage upon light activation and the subsequent cell death pathways that are initiated. For instance, mitochondrial localization can directly trigger the intrinsic apoptotic pathway.

Quantitative Analysis of this compound-Membrane Interaction

A quantitative understanding of the binding affinity and partitioning of TSPCs into biological membranes is crucial for predicting their biological activity. While comprehensive datasets are still emerging, studies have correlated the photodynamic efficacy of various sulfonated phthalocyanines with their lipophilicity.

| Compound | Degree of Sulfonation | Relative Cellular Uptake | Photocytotoxicity | Optimal Partition Coefficient (log P) |

| Zinc Phthalocyanine (ZnPcI4) | 0 (Iodinated) | High | Low | Not Optimal |

| Zinc Phthalocyanine (ZnPcS1.75) | ~1.75 | Moderate | High | Near Optimal |

| Zinc Phthalocyanine (ZnPcS2) | 2 | Moderate | High | Optimal |

| Zinc Phthalocyanine (ZnPcS3) | 3 | Low | Moderate | Not Optimal |

| Zinc Phthalocyanine (ZnPcS4) | 4 | Low | Low | Not Optimal |

Table 1: Relationship between the degree of sulfonation, cellular uptake, photocytotoxicity, and optimal partition coefficient for a series of zinc phthalocyanines. Data compiled from a quantitative structure-activity relationship (QSAR) study. The study indicated a parabolic relationship between phototoxicity and the log of the partition coefficient, with the disulfonated derivative showing optimal activity.[1]

This compound-Mediated Photodynamic Effects on Biological Membranes

Upon excitation with light of an appropriate wavelength, TSPCs transfer energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS. These species can inflict significant damage on cellular components, particularly the lipid and protein constituents of biological membranes.

4.1. Lipid Peroxidation:

ROS, particularly singlet oxygen, readily react with polyunsaturated fatty acids in the membrane, initiating a chain reaction of lipid peroxidation. This process disrupts the integrity of the lipid bilayer, leading to:

-

Increased membrane fluidity in the initial stages, followed by decreased fluidity due to cross-linking of lipid peroxidation products.

-

Increased membrane permeability to ions and small molecules.

-

Formation of lipid hydroperoxides and their breakdown products, such as malondialdehyde (MDA), which can be used as markers of oxidative stress.

4.2. Protein Damage:

Membrane-associated proteins, including receptors, channels, and enzymes, are also susceptible to oxidative damage by ROS. This can result in protein cross-linking, denaturation, and loss of function, further compromising membrane integrity and cellular signaling.

Signaling Pathways Activated by this compound-Membrane Interaction

The initial photodamage to the plasma membrane and intracellular organelles triggers a cascade of signaling events that ultimately lead to cell death, primarily through apoptosis.

5.1. Intrinsic (Mitochondrial) Apoptotic Pathway:

This compound-PDT can induce mitochondrial outer membrane permeabilization (MOMP), a critical event often referred to as the "point of no return" in apoptosis.[2] This leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, including cytochrome c. Cytoplasmic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.

5.2. Extrinsic (Death Receptor) Apoptotic Pathway:

Studies have shown that PDT can upregulate the expression of death receptors, such as Fas (CD95), on the cell surface.[3] The binding of Fas ligand (FasL) to the Fas receptor can trigger the recruitment of the Fas-associated death domain (FADD) protein and procaspase-8, leading to the activation of caspase-8. Active caspase-8 can then directly activate executioner caspases or cleave the Bcl-2 family protein Bid to its truncated form, tBid, which then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.

5.3. Role of Other Signaling Molecules:

-

Ceramide: PDT has been shown to induce the accumulation of ceramide, a lipid second messenger involved in stress signaling and apoptosis.[4][5]

-

Calcium (Ca2+): Damage to the endoplasmic reticulum and plasma membrane can lead to an influx of extracellular Ca2+ and its release from intracellular stores, triggering various downstream signaling pathways, including those involved in apoptosis.

-

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is crucial in regulating MOMP. This compound-PDT can modulate the expression and activity of these proteins, tipping the balance towards apoptosis.

Below is a diagram illustrating the key signaling pathways involved in this compound-PDT-induced apoptosis.

// Nodes this compound [label="this compound + Light", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MembraneDamage [label="Membrane Damage\n(Lipid Peroxidation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DeathReceptor [label="Death Receptor\n(e.g., Fas)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ceramide [label="Ceramide\nAccumulation", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2 [label="↑ Cytosolic Ca2+", fillcolor="#F1F3F4", fontcolor="#202124"]; MOMP [label="MOMP", fillcolor="#5F6368", fontcolor="#FFFFFF"]; CytC [label="Cytochrome c\nRelease", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosome [label="Apoptosome\n(Apaf-1, Cytochrome c)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Casp9 [label="Caspase-9\n(Initiator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FADD [label="FADD", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Casp8 [label="Caspase-8\n(Initiator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3\n(Executioner)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bid [label="Bid → tBid", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges this compound -> ROS; ROS -> MembraneDamage; ROS -> Mitochondria; ROS -> ER; MembraneDamage -> Ceramide; MembraneDamage -> DeathReceptor; ER -> Ca2; Mitochondria -> MOMP; MOMP -> CytC; CytC -> Apoptosome; Apoptosome -> Casp9; Casp9 -> Casp3; DeathReceptor -> FADD; FADD -> Casp8; Casp8 -> Casp3; Casp8 -> Bid; Bid -> Mitochondria; Ca2 -> Mitochondria; Ceramide -> Mitochondria; Casp3 -> Apoptosis; }

Caption: this compound-PDT Induced Apoptotic Signaling Pathways.Key Experimental Protocols

This section provides an overview of essential methodologies for studying the interaction of TSPCs with biological membranes.

6.1. Quantification of this compound Cellular Uptake

A straightforward method to quantify the amount of this compound taken up by cells is through spectrophotometry, leveraging the strong absorbance of phthalocyanines.

-

Principle: Cells are incubated with a known concentration of this compound. After incubation, the cells are washed to remove any unbound this compound, and then lysed. The concentration of this compound in the cell lysate is determined by measuring its absorbance at the Q-band maximum (typically around 670-680 nm) and comparing it to a standard curve of the this compound in the same lysis buffer.

-

Protocol Outline:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Incubate the cells with various concentrations of this compound for a defined period (e.g., 1-24 hours).

-

Wash the cells multiple times with cold phosphate-buffered saline (PBS) to remove extracellular this compound.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or a buffer containing a non-ionic detergent).

-

Clarify the lysate by centrifugation.

-

Measure the absorbance of the supernatant at the Q-band maximum of the this compound.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay) for normalization.

-

Calculate the amount of this compound per milligram of cellular protein using a standard curve.[6][7]

-

6.2. Assessment of Membrane Damage: Lactate Dehydrogenase (LDH) Assay

The release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium is a reliable indicator of plasma membrane damage and cytotoxicity.

-